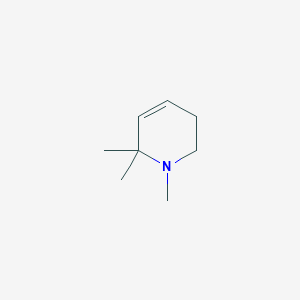
1,6,6-Trimethyl-2,3-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,6-Trimethyl-2,3-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines. Dihydropyridines are partially saturated derivatives of pyridine, which are significant in various chemical and pharmaceutical applications. This compound is characterized by the presence of three methyl groups and a partially hydrogenated pyridine ring, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6,6-Trimethyl-2,3-dihydropyridine can be synthesized through the dearomatization of pyridines. One effective method involves the reduction of pyridine derivatives using amine borane under mild conditions. This approach allows for the selective formation of dihydropyridine motifs without the need for anhydrous solvents or special equipment .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,6,6-Trimethyl-2,3-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be further reduced to form tetrahydropyridine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and other halogenating agents.
Reduction: Amine borane is commonly used for the selective reduction of pyridine derivatives.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Functionalized dihydropyridine derivatives.
Applications De Recherche Scientifique
1,6,6-Trimethyl-2,3-dihydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for biological redox reactions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,6,6-Trimethyl-2,3-dihydropyridine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to effects such as vasodilation and reduced blood pressure . The compound’s structure allows it to mimic the natural coenzyme nicotinamide adenine dinucleotide (NADH), facilitating electron transfer reactions in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,6-Trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
- 2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
1,6,6-Trimethyl-2,3-dihydropyridine is unique due to its specific substitution pattern and partially hydrogenated pyridine ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications. Its ability to undergo selective oxidation and reduction reactions further enhances its versatility in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
1,6,6-trimethyl-2,3-dihydropyridine |
InChI |
InChI=1S/C8H15N/c1-8(2)6-4-5-7-9(8)3/h4,6H,5,7H2,1-3H3 |
Clé InChI |
AGXJVIASQWYYGF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CCCN1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















